N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride
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Overview
Description
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H12ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2-methylpyrimidine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine N-oxide.
Reduction: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
- N-Methyl-1-(2-methylpyrimidin-4-yl)methanamine
- N-Methyl-1-(2-methylpyrimidin-6-yl)methanamine
Uniqueness
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H12ClN3 |
---|---|
Molecular Weight |
173.64 g/mol |
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-9-4-7(3-8-2)5-10-6;/h4-5,8H,3H2,1-2H3;1H |
InChI Key |
IPUPUHUNGZOKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CNC.Cl |
Origin of Product |
United States |
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